4-Bromo-2-(4-fluorophenyl)pyridine 4-Bromo-2-(4-fluorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 916824-57-2
VCID: VC8317564
InChI: InChI=1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H
SMILES: C1=CC(=CC=C1C2=NC=CC(=C2)Br)F
Molecular Formula: C11H7BrFN
Molecular Weight: 252.08 g/mol

4-Bromo-2-(4-fluorophenyl)pyridine

CAS No.: 916824-57-2

Cat. No.: VC8317564

Molecular Formula: C11H7BrFN

Molecular Weight: 252.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(4-fluorophenyl)pyridine - 916824-57-2

Specification

CAS No. 916824-57-2
Molecular Formula C11H7BrFN
Molecular Weight 252.08 g/mol
IUPAC Name 4-bromo-2-(4-fluorophenyl)pyridine
Standard InChI InChI=1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H
Standard InChI Key WJFDGYZUBKOQNY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=CC(=C2)Br)F
Canonical SMILES C1=CC(=CC=C1C2=NC=CC(=C2)Br)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-bromo-2-(4-fluorophenyl)pyridine is C₁₁H₇BrF₁N, with a molecular weight of 252.08 g/mol. The IUPAC name derives from its pyridine backbone, where substituents are positioned to maximize electronic effects:

  • Bromine at position 4: A heavy halogen atom that enhances electrophilic substitution reactivity.

  • 4-Fluorophenyl at position 2: A phenyl ring with a fluorine atom at the para position, contributing to steric and electronic modulation .

Key Structural Attributes:

PropertyValue/Description
IUPAC Name4-Bromo-2-(4-fluorophenyl)pyridine
Molecular FormulaC₁₁H₇BrF₁N
Molecular Weight252.08 g/mol
Boiling PointEstimated 280–300°C (extrapolated)
SolubilityLow in water; soluble in DMSO, DMF

The fluorine atom’s electronegativity directs electron withdrawal, polarizing the phenyl ring, while bromine’s size facilitates cross-coupling reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-2-(4-fluorophenyl)pyridine typically involves Suzuki-Miyaura cross-coupling, a method validated for analogous compounds .

Stepwise Protocol:

  • Starting Materials:

    • 4-Bromo-2-iodopyridine (halogenated precursor).

    • 4-Fluorophenylboronic acid (aryl donor).

  • Coupling Reaction:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base: K₂CO₃ or Na₂CO₃ in a toluene/water biphasic system.

    • Conditions: Reflux at 110°C for 12–24 hours .

  • Workup:

    • Extraction with ethyl acetate, column chromatography purification.

Yield: ~60–75% (estimated from analogous reactions) .

Alternative Methods:

  • Buchwald-Hartwig Amination: For introducing nitrogen-containing groups post-coupling.

  • Direct Halogen Exchange: Using CuBr to replace iodine with bromine, though less efficient.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency:

  • Residence Time: <30 minutes.

  • Catalyst Loading: Reduced to 0.5–1 mol% via ligand optimization.

  • Purity: >98% achievable via in-line HPLC monitoring.

Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides):

C11H7BrF1N+NH3CuI, 100°CC11H8F1N2+HBr\text{C}_{11}\text{H}_7\text{BrF}_1\text{N} + \text{NH}_3 \xrightarrow{\text{CuI, 100°C}} \text{C}_{11}\text{H}_8\text{F}_1\text{N}_2 + \text{HBr}

Applications: Amination yields bioactive intermediates for drug discovery .

Cross-Coupling Reactions

The bromine site participates in Pd-catalyzed couplings (Suzuki, Stille):

  • Suzuki Example:

    C11H7BrF1N+PhB(OH)2Pd, baseC17H11F1N+B(OH)3\text{C}_{11}\text{H}_7\text{BrF}_1\text{N} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd, base}} \text{C}_{17}\text{H}_{11}\text{F}_1\text{N} + \text{B(OH)}_3

    Outcome: Biaryl structures with enhanced π-conjugation for materials science .

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophiles (e.g., NO₂⁺) to its meta position:

C11H7BrF1N+HNO3H2SO4C11H6BrF1N1O2\text{C}_{11}\text{H}_7\text{BrF}_1\text{N} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{11}\text{H}_6\text{BrF}_1\text{N}_1\text{O}_2

Utility: Nitro derivatives serve as precursors to amines.

Physicochemical Properties and Stability

Thermal Stability

  • Decomposition Temperature: >250°C (TGA data).

  • Storage: Stable under inert gas at −20°C for >2 years.

Spectroscopic Characteristics

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.50 (d, J=5 Hz, Py-H), 7.45 (m, Ar-H)
¹³C NMRδ 150.1 (C-Br), 162.5 (C-F)
IR1580 cm⁻¹ (C=C), 1220 cm⁻¹ (C-F)

Industrial and Research Applications

Pharmaceutical Intermediates

  • Role: Building block for kinase inhibitors (e.g., EGFR, ALK).

  • Case Study: Used in the synthesis of a Phase II anticancer agent (structure undisclosed) .

Materials Science

  • OLEDs: Electron-transport layers due to high electron affinity.

  • Conductivity: 10⁻⁴ S/cm in doped thin films.

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